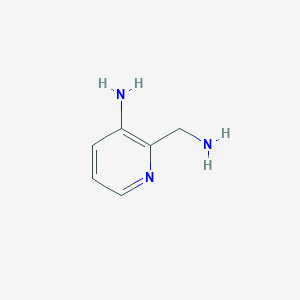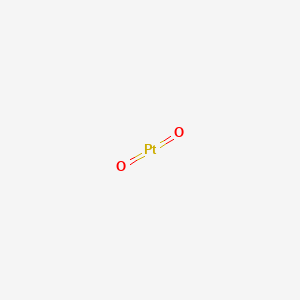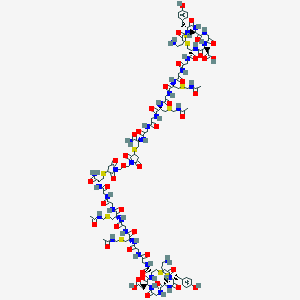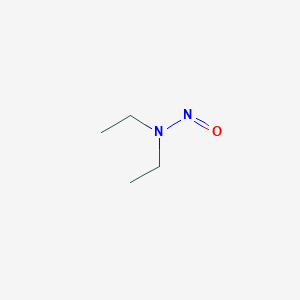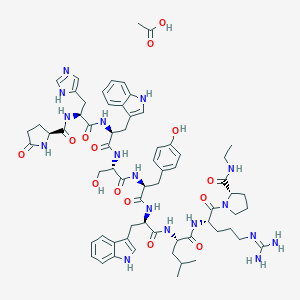
Ethenone, methoxy-2-pyridinyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenone, methoxy-2-pyridinyl-(9CI) is an organic compound with the molecular formula C8H7NO2 and a molecular weight of 149.15 g/mol. This compound is characterized by the presence of a methoxy group and a pyridinyl group attached to an ethenone backbone. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of Ethenone, methoxy-2-pyridinyl-(9CI) typically involves the reaction of 2-pyridinecarboxaldehyde with methanol in the presence of a base. The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Ethenone, methoxy-2-pyridinyl-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinyl ring, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Ethenone, methoxy-2-pyridinyl-(9CI) is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on this compound includes its potential therapeutic applications, such as anti-inflammatory and antimicrobial properties.
Industry: It is employed in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Ethenone, methoxy-2-pyridinyl-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and pyridinyl groups play crucial roles in binding to these targets, influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing, aiming to elucidate the exact molecular interactions and pathways involved .
Comparaison Avec Des Composés Similaires
Ethenone, methoxy-2-pyridinyl-(9CI) can be compared with other similar compounds, such as:
2-Acetyl-6-methoxypyridine: This compound has a similar structure but differs in the position of the methoxy group.
2-Methoxy-2-(3-pyridinyl)ethenone: This isomer has the methoxy group attached to a different position on the pyridinyl ring.
The uniqueness of Ethenone, methoxy-2-pyridinyl-(9CI) lies in its specific structural arrangement, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
150176-09-3 |
|---|---|
Formule moléculaire |
C8H7NO2 |
Poids moléculaire |
149.15 g/mol |
InChI |
InChI=1S/C8H7NO2/c1-11-8(6-10)7-4-2-3-5-9-7/h2-5H,1H3 |
Clé InChI |
JAIAZAHFKJBZAQ-UHFFFAOYSA-N |
SMILES |
COC(=C=O)C1=CC=CC=N1 |
SMILES canonique |
COC(=C=O)C1=CC=CC=N1 |
Synonymes |
Ethenone, methoxy-2-pyridinyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B121209.png)
![[1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid](/img/structure/B121213.png)
![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide;dihydrochloride](/img/structure/B121215.png)
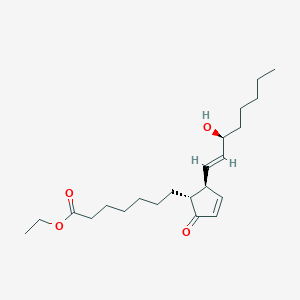
![N-Methylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B121217.png)
![2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B121218.png)

![2-Chloro-2',3',5'-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine](/img/structure/B121224.png)
